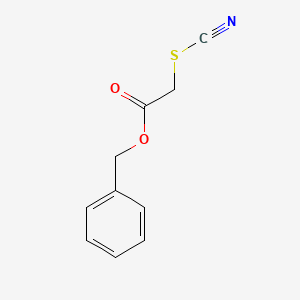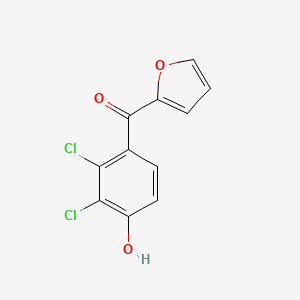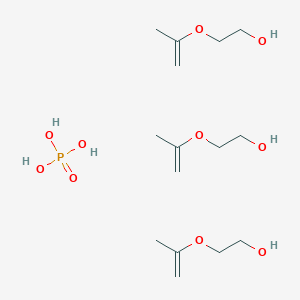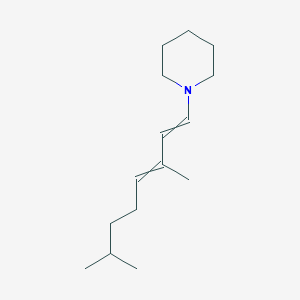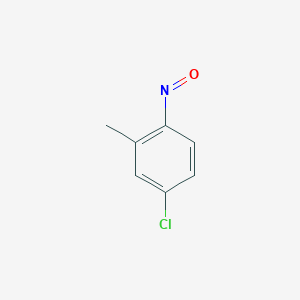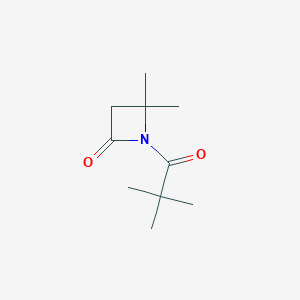![molecular formula C9H12O B14504313 Bicyclo[4.2.1]nona-2,4-dien-9-ol CAS No. 64725-61-7](/img/structure/B14504313.png)
Bicyclo[4.2.1]nona-2,4-dien-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[4.2.1]nona-2,4-dien-9-ol is an organic compound with the molecular formula C₉H₁₂O. It is a bicyclic alcohol that features a unique structure, making it an interesting subject for chemical research and applications. The compound is known for its stability and reactivity, which are influenced by its bicyclic framework and the presence of a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[4.2.1]nona-2,4-dien-9-ol can be synthesized through various methods. One common approach involves the [6π + 2π] cycloaddition of 2-tropylcyclohexanone to allenes and alkynes using a three-component catalytic system comprising cobalt (II) acetylacetonate, zinc, and zinc iodide . This method yields functionally substituted bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes in high yields (70–89%).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of catalytic systems and efficient reaction conditions ensures high yields and purity, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.1]nona-2,4-dien-9-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the hydroxyl group and the conjugated diene system makes it reactive under different conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its saturated alcohol derivative.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, where reagents like thionyl chloride or phosphorus tribromide can replace the hydroxyl group with a halogen.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, saturated alcohols, and halogenated derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Bicyclo[4.2.1]nona-2,4-dien-9-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic and polycyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in studying enzyme-substrate interactions and molecular recognition processes.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of bicyclo[4.2.1]nona-2,4-dien-9-ol involves its interaction with molecular targets through hydrogen bonding and π-π interactions. The hydroxyl group can form hydrogen bonds with various biological molecules, while the conjugated diene system can participate in π-π stacking interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.1]nona-2,4,7-triene: This compound is similar in structure but contains an additional double bond, making it more reactive in certain chemical reactions.
9-Azabicyclo[4.2.1]nona-2,4,7-trienes: These compounds contain a nitrogen atom in the bicyclic framework, which imparts different chemical and biological properties.
Bicyclo[3.3.1]nonane: This compound has a different ring structure but shares some chemical properties with bicyclo[4.2.1]nona-2,4-dien-9-ol.
Uniqueness
This compound is unique due to its specific ring structure and the presence of a hydroxyl group, which confer distinct reactivity and stability. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound for research and industrial use.
Properties
CAS No. |
64725-61-7 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
bicyclo[4.2.1]nona-2,4-dien-9-ol |
InChI |
InChI=1S/C9H12O/c10-9-7-3-1-2-4-8(9)6-5-7/h1-4,7-10H,5-6H2 |
InChI Key |
LSLWFYJHUWPVQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC=CC1C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


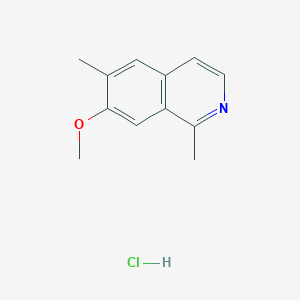
![Prop-2-yn-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14504245.png)
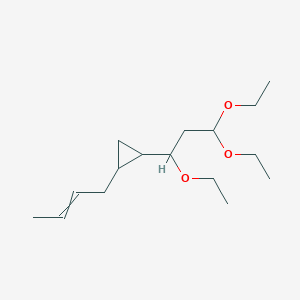
![2,4-Dichloro-6-[(4-nitrophenoxy)sulfonyl]phenyl hexanoate](/img/structure/B14504267.png)
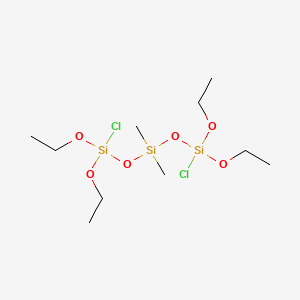
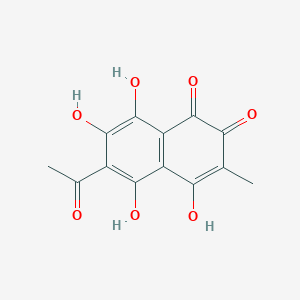
![Bicyclo[4.2.1]nona-2,4-dien-9-ol](/img/structure/B14504292.png)
